2-METHYL-2-PENTANOL
Overview
Description
2-METHYL-2-PENTANOL, also known as this compound, is an organic chemical compound with the molecular formula C6H14O. It is a tertiary alcohol and appears as a colorless liquid. This compound is often used in gas chromatography to help distinguish between branched compounds, especially alcohols . Its presence in urine can be used to test for exposure to 2-methylpentane .
Mechanism of Action
Target of Action
2-Methyl-2-pentanol, also known as 2-Methylpentan-2-ol, is an organic chemical compound that primarily targets the central nervous system (CNS) . It interacts with the GABA (gamma-aminobutyric acid) receptors in the CNS .
Mode of Action
This compound acts as an antagonist . It reacts with a second target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site . This interaction modifies the function of the GABA receptors, which play a crucial role in inhibitory neurotransmission in the CNS .
Biochemical Pathways
It is known that the compound can influence the function of gaba receptors, which are involved in numerous neurological processes, including mood regulation, muscle tone, and sleep cycles .
Pharmacokinetics
It is known that the compound can be detected in urine, suggesting that it is metabolized and excreted by the body .
Result of Action
As with many other short-chain alcohols, this compound can produce intoxication and sedative effects similar to those of ethanol . It is more irritating to mucous membranes and generally more toxic to the body .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-pentanol is a metabolite found in the urine of rats exposed to methylpentane . It has been used to study its antagonist activity . It reacts with a second target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Cellular Effects
As with many other short-chain alcohols, this compound can produce intoxication and sedative effects similar to those of ethanol . It is more irritating to mucous membranes and generally more toxic to the body . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of this compound causes respiratory tract irritation .
Molecular Mechanism
It is known that it can alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 121.1 °C , indicating that it is stable at room temperature.
Dosage Effects in Animal Models
It is known that it can produce intoxication and sedative effects similar to those of ethanol .
Metabolic Pathways
It is known that it is a metabolite found in the urine of rats exposed to methylpentane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-METHYL-2-PENTANOL can be synthesized through the hydration of 2-methyl-2-pentene. This reaction typically involves the use of sulfuric acid as a catalyst, which protonates the alkene to form a more reactive carbocation. This carbocation then reacts rapidly with water, leading to the production of this compound .
Industrial Production Methods: Commercially, this compound is rarely used alone but as a mixture. It can be prepared by the aldol condensation of propionaldehyde followed by the hydrogenation of the intermediate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although tertiary alcohols are generally resistant to oxidation compared to primary and secondary alcohols.
Dehydration: When subjected to dehydration over γ-Al2O3, this compound primarily forms terminal olefins.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Sulfuric Acid: Used as a catalyst in hydration reactions.
Alumina (γ-Al2O3): Used in dehydration reactions.
Major Products Formed:
Hydration: Produces this compound.
Dehydration: Produces terminal olefins.
Scientific Research Applications
2-METHYL-2-PENTANOL is used in various scientific research applications:
Comparison with Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-3-pentanol
- Hexanol
Comparison: 2-METHYL-2-PENTANOL is unique due to its specific use in gas chromatography to distinguish between branched compounds . Unlike some similar compounds, it has a higher boiling point and is more toxic to the body .
Properties
IUPAC Name |
2-methylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRBDWRZVBPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-METHYLPENTAN-2-OL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060440 | |
Record name | 2-Methyl-2-pentanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid | |
Record name | 2-METHYLPENTAN-2-OL | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-Methylpentan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
8.6 [mmHg] | |
Record name | 2-Methyl-2-pentanol | |
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CAS No. |
590-36-3 | |
Record name | 2-METHYLPENTAN-2-OL | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-Methylpentan-2-ol | |
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Record name | 2-METHYL-2-PENTANOL | |
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Record name | 2-Pentanol, 2-methyl- | |
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Record name | 2-Methyl-2-pentanol | |
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Record name | 2-methylpentan-2-ol | |
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Record name | 2-METHYLPENTAN-2-OL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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